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molecular formula C12H11F3O2 B8739812 2,2-Dimethyl-7-(trifluoromethyl)chroman-4-one

2,2-Dimethyl-7-(trifluoromethyl)chroman-4-one

Cat. No. B8739812
M. Wt: 244.21 g/mol
InChI Key: MHPZOVKDFXMQJK-UHFFFAOYSA-N
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Patent
US08859584B2

Procedure details

Acetone (3.56 mL, 48.5 mmol) and pyrrolidine (8.02 mL, 97.0 mmol) were added to a solution of Example 3A in methanol (100 mL). The reaction mixture was stirred at ambient temperature for 14 hours concentrated, diluted with EtOAc (300 mL), then washed with water (100 mL), 2N HCl (2×100 mL), water (50 mL), 2N NaOH (2×100 mL), water (50 mL), and brine (20 mL). The organic layer was dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel chromatography (gradient elution, 0-20% EtOAc/hexanes) to give the title compound (8.93 g, 36.6 mmol, 75%) as a white solid. MS (ESI) m/z 245 (M+H)+.
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
8.02 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.N1CCCC1.[OH:10][C:11]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:12]=1[C:21](=[O:23])[CH3:22]>CO>[CH3:1][C:2]1([CH3:4])[CH2:22][C:21](=[O:23])[C:12]2[C:11](=[CH:16][C:15]([C:17]([F:18])([F:19])[F:20])=[CH:14][CH:13]=2)[O:10]1

Inputs

Step One
Name
Quantity
3.56 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
8.02 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)C(F)(F)F)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc (300 mL)
WASH
Type
WASH
Details
washed with water (100 mL), 2N HCl (2×100 mL), water (50 mL), 2N NaOH (2×100 mL), water (50 mL), and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (gradient elution, 0-20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1(OC2=CC(=CC=C2C(C1)=O)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.6 mmol
AMOUNT: MASS 8.93 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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